molecular formula C7H8O4 B146976 Viscofas CAS No. 52229-50-2

Viscofas

Cat. No. B146976
CAS RN: 52229-50-2
M. Wt: 156.14 g/mol
InChI Key: UPBDXRPQPOWRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04990551

Procedure details

87.3 g of maleic anhydride and 1.46 g of dilauroyl peroxide were introduced into a 2 1 Juchheim pressurized reaction vessel, and the reaction apparatus was then flushed with nitrogen. When the apparatus was free from oxygen, 310 g of methyl vinyl ether which had been dried over solid sodium hydroxide and freshly distilled, were added. The reaction mixture was warmed to 55° C. with stirring and maintained at this temperature for 2 hours under pressure. After the mixture had cooled to 20° C., excess methyl vinyl ether was distilled off, and the reaction product was removed from the vessel. This gave 118 g (84.9 % of theory) of an MA/MVE copolymer having the following properties: loss on drying at 105° C.: 0.92 %, at 60° C. in vacuo: 0.25 %. The particle size distribution, which was measured by sieve analysis, gave the following values:
Quantity
87.3 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC>>[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH:4]([O:6][CH3:1])=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
87.3 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
1.46 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction apparatus was then flushed with nitrogen
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
had been dried over solid sodium hydroxide
DISTILLATION
Type
DISTILLATION
Details
freshly distilled
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 2 hours under pressure
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had cooled to 20° C.
DISTILLATION
Type
DISTILLATION
Details
excess methyl vinyl ether was distilled off
CUSTOM
Type
CUSTOM
Details
the reaction product was removed from the vessel
CUSTOM
Type
CUSTOM
Details
loss on drying at 105° C.
CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
gave the following values

Outcomes

Product
Name
Type
Smiles
C1(\C=C/C(=O)O1)=O.C(=C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.